Cas no 2022628-68-6 (Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-)

Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-
- rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride
- (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride
- 2022628-68-6
- EN300-1669966
- rel-(1R,2S)-2-(p-Tolyl)cyclopropane-1-sulfonyl chloride
-
- インチ: 1S/C10H11ClO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1
- InChIKey: TYDXXNLHVFTEML-VHSXEESVSA-N
- ほほえんだ: [C@@H]1(S(Cl)(=O)=O)C[C@H]1C1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 230.0168285g/mol
- どういたいしつりょう: 230.0168285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 346.8±32.0 °C(Predicted)
Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1669966-0.1g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride |
2022628-68-6 | 95% | 0.1g |
$420.0 | 2023-06-04 | |
Enamine | EN300-1669966-5.0g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride |
2022628-68-6 | 95% | 5g |
$3520.0 | 2023-06-04 | |
1PlusChem | 1P028GI6-1g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 1g |
$1563.00 | 2023-12-19 | |
Aaron | AR028GQI-250mg |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 250mg |
$852.00 | 2025-03-12 | |
Aaron | AR028GQI-5g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 5g |
$4865.00 | 2023-12-15 | |
1PlusChem | 1P028GI6-100mg |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 100mg |
$581.00 | 2023-12-19 | |
1PlusChem | 1P028GI6-5g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 5g |
$4413.00 | 2023-12-19 | |
Aaron | AR028GQI-50mg |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 50mg |
$413.00 | 2025-02-16 | |
Aaron | AR028GQI-2.5g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 2.5g |
$3297.00 | 2023-12-15 | |
1PlusChem | 1P028GI6-500mg |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 500mg |
$1233.00 | 2023-12-19 |
Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-に関する追加情報
Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- (CAS No. 2022628-68-6): A Comprehensive Overview in Modern Chemical Biology
The compound Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-, identified by its CAS number 2022628-68-6, represents a fascinating molecule in the realm of chemical biology. This enantiomerically pure sulfonamide derivative has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and development. The presence of a cyclopropane ring fused with a sulfonyl chloride group, coupled with a 4-methylphenyl substituent, imparts distinct reactivity and biological properties that make it a valuable tool for synthetic chemists and biologists alike.
In recent years, the field of chemical biology has seen remarkable advancements in the design and application of chiral compounds. The stereochemistry of Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- is particularly noteworthy, as the (1R,2S)-configuration ensures high enantiopurity, which is crucial for many biological assays and drug development processes. The cyclopropane moiety is known for its strained three-membered ring structure, which can influence the electronic properties and reactivity of adjacent functional groups. This feature makes it an attractive scaffold for designing molecules with specific biological activities.
The sulfonyl chloride group in this compound is a versatile electrophile that can undergo various transformations, including nucleophilic substitution reactions. This reactivity allows for the facile introduction of sulfonamide linkages into larger molecular frameworks, which are prevalent in many bioactive compounds. The 4-methylphenyl substituent further enhances the compound's complexity by introducing aromaticity and potential hydrophobic interactions with biological targets. These structural elements collectively contribute to the compound's utility in medicinal chemistry and synthetic biology.
Recent studies have highlighted the importance of sulfonamide derivatives in drug discovery. Sulfonamides are known for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory effects. The incorporation of a cyclopropane ring into sulfonamide structures has been shown to modulate pharmacokinetic properties and enhance binding affinity to certain biological targets. For instance, derivatives of this class have been investigated for their potential in inhibiting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The enantiopurity of Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- is particularly significant in the context of modern drug development. Enantiomeric excess can dramatically influence the pharmacological profile of a compound, with one enantiomer often exhibiting desired therapeutic effects while the other may cause adverse reactions. By ensuring high enantiopurity, researchers can better predict and control the biological behavior of their synthetic products. This is especially important in early-stage drug discovery where lead optimization relies heavily on fine-tuning molecular structure to achieve desired efficacy and safety profiles.
The synthesis of this compound involves sophisticated organic chemistry techniques that highlight the intersection of stereochemistry and functional group transformations. The preparation typically begins with the installation of the cyclopropane ring followed by functionalization at the sulfonyl chloride position. Advanced catalytic methods have been employed to achieve high yields and selectivity during these steps. The integration of computational chemistry tools has also played a crucial role in optimizing reaction conditions and predicting product structures.
In addition to its synthetic utility, Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- has been explored as an intermediate in the development of novel bioactive molecules. Researchers have leveraged its reactive sulfonyl chloride group to introduce sulfonamide linkages into peptides and proteins, thereby enhancing their stability or bioavailability. Such modifications are increasingly important in therapeutic applications where pharmacokinetic properties can significantly impact treatment outcomes.
The growing interest in cyclopropane-containing compounds stems from their unique electronic and steric properties. These features can be exploited to modulate interactions with biological targets at the molecular level. For example, studies have demonstrated that cyclopropane rings can induce conformational changes in proteins or enzymes that alter their activity or substrate specificity. This capability makes such compounds valuable tools for understanding complex biological mechanisms and developing targeted therapeutics.
The application of this compound extends beyond traditional pharmaceutical research into emerging fields such as chemical biology and synthetic lethality screening. By serving as a building block for more complex molecules, it enables researchers to explore novel therapeutic strategies that leverage specific biochemical pathways or interactions. The ability to precisely control stereochemistry at multiple points within a molecule allows for the creation of highly tailored compounds with optimized biological profiles.
Future directions in the study of Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- may involve exploring its potential as an intermediate in peptide coupling reactions or investigating its role in developing enzyme inhibitors with improved selectivity profiles. Advances in computational modeling will continue to aid researchers in predicting how structural modifications will influence biological activity without extensive experimental screening.
In conclusion,Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,
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